molecular formula C11H8ClFO3 B13564447 1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13564447
M. Wt: 242.63 g/mol
InChI Key: SQYBGKKXQGTAAR-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a carboxylic acid group and a 2-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with cyclobutanone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-(2-Chloro-4-fluorophenyl)-5-(4-substitutedphenylsulfanyl)-thiazole-2-yl amines

Uniqueness

1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H8ClFO3

Molecular Weight

242.63 g/mol

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H8ClFO3/c12-9-3-6(13)1-2-8(9)11(10(15)16)4-7(14)5-11/h1-3H,4-5H2,(H,15,16)

InChI Key

SQYBGKKXQGTAAR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C2=C(C=C(C=C2)F)Cl)C(=O)O

Origin of Product

United States

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